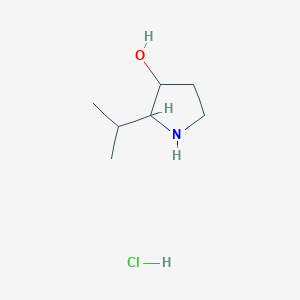

2-Isopropyl-3-pyrrolidinol hydrochloride

Description

BenchChem offers high-quality 2-Isopropyl-3-pyrrolidinol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isopropyl-3-pyrrolidinol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-propan-2-ylpyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-5(2)7-6(9)3-4-8-7;/h5-9H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSIYMBOUQXCIBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(CCN1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Isopropyl-3-pyrrolidinol hydrochloride chemical structure and properties

The following technical guide details the structural characteristics, synthesis, and applications of 2-Isopropyl-3-pyrrolidinol hydrochloride.

CAS Registry Number: 540526-01-0 (Generic/Salt forms vary); Specific stereoisomers often custom-synthesized.

Chemical Formula:

Introduction & Strategic Significance

In the landscape of modern medicinal chemistry, 2-Isopropyl-3-pyrrolidinol hydrochloride represents a high-value "scaffold hopping" tool. Unlike flat aromatic heterocycles, this saturated system offers significant three-dimensional character (high

The molecule features two contiguous stereocenters (C2 and C3), creating a rigidified amino-alcohol motif. The C2-isopropyl group introduces significant steric bulk adjacent to the nitrogen, influencing the conformational landscape of the pyrrolidine ring and restricting the rotameric freedom of N-substituents. This makes it an ideal building block for:

-

GPCR Antagonists: Where conformational restriction of pharmacophores improves binding affinity.

-

Kinase Inhibitors: As a solvent-exposed solubilizing group that can engage in specific hydrogen bonding via the C3-hydroxyl.

-

Chiral Organocatalysis: Leveraging the steric bulk of the isopropyl group to induce enantioselectivity in asymmetric transformations.

Chemical Structure & Stereochemistry

The core structure consists of a five-membered nitrogen heterocycle with an isopropyl group at position 2 and a hydroxyl group at position 3.

Stereochemical Complexity

The presence of two chiral centers gives rise to four possible stereoisomers. In drug development, the specific relative stereochemistry (cis vs. trans) is critical:

-

Trans-Isomer (e.g., 2R,3R or 2S,3S): The isopropyl and hydroxyl groups are on opposite faces of the ring. This is often thermodynamically favored in certain synthetic routes and provides a specific vector for H-bonding interactions.

-

Cis-Isomer (e.g., 2S,3R or 2R,3S): The substituents occupy the same face, creating a crowded steric environment often exploited to block metabolic hotspots.

Physicochemical Profile

| Property | Value / Description |

| Appearance | White to off-white hygroscopic crystalline solid. |

| Solubility | Highly soluble in Water, Methanol, DMSO; sparingly soluble in DCM/Ether. |

| pKa (Base) | ~9.5 (Estimated for secondary amine). |

| LogP | ~0.5 (Low lipophilicity due to polarity, ideal for lowering cLogP of lead compounds). |

| H-Bond Donors | 2 (NH, OH). |

| H-Bond Acceptors | 2 (N, O). |

Synthesis & Manufacturing Methodologies

The synthesis of 2-isopropyl-3-pyrrolidinol is non-trivial due to the need to control both the C2 and C3 stereocenters. Two primary strategies are employed: Chiral Pool Synthesis (from Valine) and Stereoselective Reduction of the corresponding ketone.

Route A: Stereoselective Reduction (The "Ketone" Route)

This method is preferred for scalability and access to both cis and trans diastereomers. It begins with the construction of the pyrrolidinone core, followed by hydride reduction.

-

Cyclization: A Dieckmann condensation or similar cyclization of an N-protected amino ester derivative yields N-Boc-2-isopropyl-3-pyrrolidinone .

-

Reduction: The choice of reducing agent dictates the diastereoselectivity:

-

L-Selectride: Attacks from the less hindered face (opposite the isopropyl group), yielding the cis-isomer (kinetic control).

-

NaBH₄ / CeCl₃ (Luche): Yields a mixture or favors the trans-isomer (thermodynamic control) depending on conditions.

-

-

Deprotection: Acidic cleavage of the Boc group (4M HCl in Dioxane) affords the final hydrochloride salt.

Route B: Chiral Pool (From L-Valine)

This route ensures absolute stereochemistry at the C2 position.

-

Starting Material: L-Valine is converted to its Weinreb amide and reduced to L-Valinal .

-

Grignard/Allylation: Addition of a vinyl metal species (e.g., VinylMgBr) introduces the carbon framework.

-

Ring Closing: Ring-Closing Metathesis (RCM) or ozonolysis/reductive amination sequences close the ring.

Synthesis Workflow Diagram

The following diagram illustrates the logic flow for the Stereoselective Reduction route, highlighting the divergence point for cis/trans selectivity.

Caption: Divergent synthesis pathway for accessing cis- and trans-2-isopropyl-3-pyrrolidinol isomers via ketone reduction.

Applications in Drug Discovery

Conformational Restriction (The "Entropy" Effect)

Replacing a flexible linear amino alcohol (like leucinol) with 2-isopropyl-3-pyrrolidinol locks the molecule into a specific conformation. This reduces the entropic penalty upon binding to a protein target, potentially increasing potency by 10-100 fold.

Case Study: MCH-R1 Antagonists

Research into Melanin-Concentrating Hormone Receptor 1 (MCH-R1) antagonists for obesity has utilized substituted pyrrolidines.[1] The 2-isopropyl group fills a specific hydrophobic pocket, while the 3-hydroxyl group can be:

-

Left free to donate a hydrogen bond to the receptor.

-

Etherified to reach distant sub-pockets.

-

Fluorinated (via DAST) to modulate pKa and metabolic stability.

Analytical Characterization

For quality control, the following markers are critical:

-

1H NMR (D2O): Look for the isopropyl methyl doublets (0.9-1.0 ppm) and the distinct methine protons of the ring. The H3 proton (at the chiral center) typically shifts between 4.0-4.5 ppm depending on stereochemistry.

-

Mass Spectrometry: ESI+ [M+H] = 130.1.

-

Chiral HPLC: Essential for verifying enantiomeric excess (ee), typically using polysaccharide-based columns (e.g., Chiralpak AD-H or IC) with alkane/alcohol mobile phases.

Safety & Handling Protocols

As a hydrochloride salt of a secondary amine, standard laboratory safety applies.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) in a desiccator at room temperature.

-

Stability: Stable in solid form. Aqueous solutions should be used immediately or frozen, as free bases of amino alcohols can be prone to oxidation or racemization under harsh conditions.

References

-

PubChem. 3-Hydroxypyrrolidine hydrochloride Compound Summary. National Library of Medicine. Available at: [Link]

-

Smolobochkin, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.[2] International Journal of Molecular Sciences. Available at: [Link]

Sources

The Compass in the Labyrinth: A Technical Guide to Pharmacophore Modeling with 2-Isopropyl Pyrrolidine Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Foreword: The 2-Isopropyl Pyrrolidine Scaffold - A Privileged Motif in Drug Discovery

The journey of a drug from a conceptual molecule to a clinical candidate is a labyrinth of immense complexity. Within this intricate path, certain molecular frameworks, or scaffolds, act as guiding threads, repeatedly leading to successful therapeutic agents. The 2-isopropyl pyrrolidine scaffold is one such "privileged" motif.[1][2][3] Its inherent three-dimensionality, a consequence of its sp³-hybridized, non-planar ring structure, allows for a nuanced exploration of the vastness of chemical space.[1][2] This pseudorotational flexibility, coupled with the stereogenic centers, provides a rich canvas for designing molecules with high target specificity and favorable pharmacological profiles.[2][3] From antiviral to anticancer and central nervous system agents, the versatility of the pyrrolidine core is well-documented, making it a cornerstone in modern medicinal chemistry.[1][4]

This guide, intended for the discerning researcher, delves into a powerful computational compass for navigating the chemical space around this scaffold: pharmacophore modeling . We will move beyond a mere recitation of steps, offering instead a senior application scientist's perspective on the causality behind experimental choices and the establishment of self-validating protocols. Our aim is to equip you with the expertise to not only apply this technique but to innovate with it, unlocking the full potential of the 2-isopropyl pyrrolidine scaffold in your drug discovery endeavors.

Section 1: The Heart of the Matter - Understanding the Pharmacophore

A pharmacophore is the three-dimensional arrangement of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.[5] It is, in essence, the molecular fingerprint of bioactivity. Pharmacophore modeling, therefore, is the process of identifying and utilizing this fingerprint to design new molecules with desired biological functions.[6][7] This approach is a cornerstone of computer-aided drug design (CADD), significantly reducing the time and cost associated with identifying novel drug candidates.[6][8]

For the 2-isopropyl pyrrolidine scaffold, pharmacophore modeling is particularly adept at capturing the crucial spatial relationships of functional groups dictated by the ring's conformation and the orientation of the isopropyl group. This allows for the design of diverse yet targeted libraries of compounds.

Section 2: The Two Paths of Discovery - Ligand-Based vs. Structure-Based Modeling

The journey of pharmacophore model development can commence from two distinct starting points, each with its own set of advantages and considerations. The choice between these paths is dictated by the availability of structural data for the biological target.

The Ligand-Based Approach: Learning from the Known Actives

When the three-dimensional structure of the target protein is unknown, but a set of molecules with known activity exists, the ligand-based approach is the method of choice.[9] This methodology is predicated on the principle that molecules with similar biological activity share common chemical features arranged in a similar spatial orientation.[5]

The core of this approach involves superimposing a set of active molecules to identify the common pharmacophoric features. For the 2-isopropyl pyrrolidine scaffold, this means aligning molecules to understand how the pyrrolidine ring, the isopropyl group, and other substituents collectively present a specific pattern of hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings to the biological target.

-

Training Set Preparation:

-

Selection of Ligands: Curate a dataset of at least 5-10 active compounds with a range of potencies. For the 2-isopropyl pyrrolidine scaffold, ensure conformational diversity is represented if known.

-

Conformational Analysis: Generate a diverse set of low-energy conformers for each ligand. This is a critical step for flexible molecules like those containing the pyrrolidine ring.[10] A large energy gap (e.g., 20 kcal/mol) is often used to ensure generation of extended structures.[10]

-

-

Pharmacophore Feature Identification:

-

Identify the key chemical features present in the training set molecules. Common features include:

-

Hydrogen Bond Acceptors (HBA)

-

Hydrogen Bond Donors (HBD)

-

Hydrophobic (HY) regions (the isopropyl group being a key contributor)

-

Aromatic Rings (AR)

-

Positive and Negative Ionizable centers

-

-

-

Pharmacophore Model Generation:

-

Model Scoring and Selection:

-

The generated hypotheses are scored based on how well they map to the active compounds and, if available, how poorly they map to known inactive compounds. The best hypothesis is selected for further validation.

-

The Structure-Based Approach: A Blueprint from the Target

When the 3D structure of the biological target (e.g., from X-ray crystallography or cryo-EM) is available, a structure-based approach offers a more direct and often more accurate path to a pharmacophore model.[9][14] This method involves analyzing the interactions between a ligand and the active site of the target protein to define the key pharmacophoric features.[14]

For a 2-isopropyl pyrrolidine-containing ligand complexed with its target, this approach would precisely map the interactions of the pyrrolidine nitrogen, the isopropyl group, and other substituents with the amino acid residues of the binding pocket. This provides a detailed blueprint for designing new molecules that can form similar favorable interactions.

-

Protein-Ligand Complex Preparation:

-

Obtain the 3D structure of the protein-ligand complex from a database like the Protein Data Bank (PDB).[6]

-

Prepare the complex by adding hydrogens, assigning correct bond orders, and minimizing the energy of the structure using molecular mechanics force fields.

-

-

Interaction Analysis:

-

Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, ionic interactions, etc.) between the 2-isopropyl pyrrolidine ligand and the protein's active site.

-

-

Pharmacophore Feature Generation:

-

Based on the observed interactions, define the pharmacophoric features. For example, a hydrogen bond from a serine residue to the pyrrolidine nitrogen would be defined as a hydrogen bond acceptor feature. A hydrophobic pocket surrounding the isopropyl group would be defined as a hydrophobic feature.

-

-

Model Refinement and Exclusion Volumes:

-

Refine the pharmacophore model by defining the spatial constraints of the features.

-

Crucially, add "exclusion volumes" to represent the space occupied by the protein, preventing the design of molecules that would clash with the receptor.[6]

-

Section 3: The Litmus Test - Rigorous Model Validation

A generated pharmacophore model is merely a hypothesis until it has been rigorously validated.[15] Validation is a critical step to ensure that the model has predictive power and is not a result of chance.[16]

Validation Workflow

Caption: A typical virtual screening workflow using a pharmacophore model.

Lead Optimization and Scaffold Hopping

Pharmacophore models can guide the optimization of lead compounds by highlighting the key features required for activity. This allows medicinal chemists to make more informed decisions about which modifications to a molecule are likely to improve its potency and selectivity.

Furthermore, pharmacophore models can be used for "scaffold hopping," where the model is used to identify new chemical scaffolds that present the same pharmacophoric features as the original lead series. [17]This is a powerful strategy for discovering novel intellectual property and improving the drug-like properties of a lead series.

Section 5: The Chemist's Toolkit - Software for Pharmacophore Modeling

A variety of commercial and open-source software packages are available for pharmacophore modeling. The choice of software will depend on the specific needs of the project, available resources, and user expertise.

| Software | Type | Key Features |

| Phase (Schrödinger) | Commercial | Intuitive interface, robust algorithms for both ligand- and structure-based modeling. [11] |

| LigandScout | Commercial | Advanced features for automated pharmacophore generation and validation. [12] |

| Discovery Studio (BIOVIA) | Commercial | Integrated suite of tools for molecular modeling, including pharmacophore generation. [18] |

| MOE (Chemical Computing Group) | Commercial | Comprehensive molecular modeling package with strong pharmacophore capabilities. [13] |

| Pharmer | Open-Source | A powerful tool for pharmacophore-based virtual screening. [16] |

| ZINCPharmer | Open-Source | A web-based tool for pharmacophore searching of the ZINC database. [16] |

| psearch | Open-Source | A command-line tool for ligand-based pharmacophore modeling. [19][20] |

| RDKit | Open-Source | A cheminformatics toolkit with functionalities for pharmacophore fingerprinting. [21] |

Conclusion: A Compass for the Future of Drug Discovery

Pharmacophore modeling, when applied with scientific rigor and a deep understanding of the underlying chemical principles, is an invaluable compass for navigating the complex landscape of drug discovery. For the 2-isopropyl pyrrolidine scaffold, a motif rich in three-dimensional complexity and therapeutic potential, this computational technique provides a rational and efficient framework for the design of novel, potent, and selective drug candidates. By mastering the art and science of pharmacophore modeling, researchers can unlock new avenues of therapeutic intervention and accelerate the journey from concept to clinic.

References

- Fiveable. (2025, August 15). Pharmacophore modeling | Medicinal Chemistry Class Notes |....

- Al-Sha'er, M. A., et al. (2023, September 26). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega.

- Bio-protocol. (n.d.). 2.3. 3D Ligand-Based Pharmacophore Modeling.

- Scarpino, A., et al. (2022, May 23). Drug Design by Pharmacophore and Virtual Screening Approach. MDPI.

- Creative Biolabs. (n.d.). Structure based Pharmacophore Modeling Service.

- Scarpino, A., et al. (2022, May 23). Drug Design by Pharmacophore and Virtual Screening Approach. PMC.

- Talele, T. T. (2026, January 1). Role of Pharmacophores in Virtual Screening and Drug Discovery.

- Koval, A., et al. (2019, November 20).

- Koval, A., et al. (2019, November 20).

- Vlachakis, D., et al. (n.d.).

- Schrödinger. (n.d.). Phase.

- Sidorov, P., et al. (2018, November 27).

- Frontiers. (n.d.). Pharmacophore modeling: advances and pitfalls.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- Department of Medicinal Chemistry. (n.d.). Molecular Modeling Group – Tools.

- PubMed. (2012, March 15).

- Kumar, A., et al. (2022, October 7). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B.

- TeachOpenCADD. (n.d.). T009 · Ligand-based pharmacophores.

- CCDC. (n.d.). Ligand-Based Virtual Screening.

- Creative Biolabs. (n.d.). Structure based Pharmacophore Modeling & Screening Services.

- PMC. (n.d.). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD)

- Li, Y., et al. (2019, November 22). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. MDPI.

- GitHub. (n.d.). meddwl/psearch: 3D ligand-based pharmacophore modeling.

- ResearchGate. (2018, August 30). (PDF)

- BenchChem. (2025). The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Biological Activity in Drug Discovery.

- Vitale, P., et al. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- Adebayo, B. A., et al. (2023, January 11).

- SlideShare. (n.d.). Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem.

- Omixium. (2025, September 10). Ligand-Based Pharmacophore Modeling using RDKit | CADD Computational Chemistry Drug Designing. YouTube.

- Frontiers. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology.

- Vitale, P., et al. (2021, October). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- ResearchGate. (n.d.).

- Majid Ali. (2023, January 12). Pharmacophore & Scaffold Modeling in Swiss Drug Design & Similarity Tool. YouTube.

- CUTM Courseware. (n.d.). Pharmacophore modeling using Discovery Studio.

- BLDpharm. (n.d.). Application of Bicyclic Pyrrolidine in Drug Development.

- PMC. (n.d.). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. creative-biolabs.com [creative-biolabs.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. T009 · Ligand-based pharmacophores — TeachOpenCADD 0 documentation [projects.volkamerlab.org]

- 10. bio-protocol.org [bio-protocol.org]

- 11. schrodinger.com [schrodinger.com]

- 12. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. creative-biolabs.com [creative-biolabs.com]

- 15. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fiveable.me [fiveable.me]

- 17. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 18. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 19. Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures | MDPI [mdpi.com]

- 20. GitHub - meddwl/psearch: 3D ligand-based pharmacophore modeling [github.com]

- 21. youtube.com [youtube.com]

Methodological & Application

Protocol for synthesizing 2-isopropyl-3-pyrrolidinol from amino acids

An Application Note for the Synthesis of 2-isopropyl-3-pyrrolidinol

Title: A Stereoselective Protocol for the Synthesis of 2-isopropyl-3-pyrrolidinol Utilizing L-Valine as a Chiral Precursor

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed, multi-step protocol for the synthesis of the chiral pyrrolidine derivative, 2-isopropyl-3-pyrrolidinol, starting from the readily available amino acid L-valine. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and the ability to synthesize stereochemically defined derivatives is of paramount importance. The described synthetic route employs a sequence of robust and well-documented organic transformations, including amine protection, carboxylic acid reduction, controlled oxidation, olefination for chain extension, and a final intramolecular cyclization. This guide emphasizes the rationale behind key procedural choices, offers insights into managing stereochemistry, and presents the methodology in a step-by-step format suitable for practical application in a research or process development setting.

Introduction

Nitrogen-containing heterocycles are fundamental building blocks in a vast array of natural products and synthetic pharmaceuticals.[1] Among these, the pyrrolidine ring system is particularly significant, forming the core of numerous alkaloids and serving as a versatile scaffold in drug design.[2] The functionalization of the pyrrolidine ring at multiple positions with defined stereochemistry allows for the precise spatial arrangement of pharmacophoric elements, enabling targeted interactions with biological macromolecules.

This document details a reliable synthetic pathway to (2S)-2-isopropyl-3-pyrrolidinol, a chiral building block valuable for library synthesis and as a precursor to more complex molecules. The strategy leverages L-valine as an inexpensive source of chirality, ensuring the stereochemistry at the C2 position is fixed from the outset. The synthesis proceeds through a linear precursor, which is constructed via a series of high-yielding transformations before the final ring-closing step. This approach provides multiple points for characterization and purification, enhancing the reliability of the overall process.

Overall Synthetic Scheme

The synthesis is accomplished in seven principal steps, beginning with the protection of L-valine and culminating in the acid-mediated deprotection and cyclization to yield the target compound.

Caption: Overall synthetic pathway from L-Valine to 2-isopropyl-3-pyrrolidinol.

Experimental Protocols

Protocol 1: N-Protection of L-Valine

Principle: The nucleophilic amino group of L-valine is protected with a tert-butoxycarbonyl (Boc) group to prevent its participation in subsequent reduction steps. The Boc group is stable to the planned reaction conditions but can be readily removed in the final step under acidic conditions.

| Reagent/Parameter | Quantity |

| L-Valine | 11.7 g (100 mmol) |

| 1N Sodium Hydroxide | 100 mL |

| Tetrahydrofuran (THF) | 100 mL |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 24.0 g (110 mmol) |

| Reaction Time | 12-18 hours |

| Temperature | Room Temperature |

| Typical Yield | 90-95% |

Procedure:

-

In a 500 mL round-bottom flask, dissolve L-valine in 100 mL of 1N NaOH solution with stirring.

-

Add 100 mL of THF to the aqueous solution. The mixture will be biphasic.

-

Add the di-tert-butyl dicarbonate to the vigorously stirred solution.

-

Seal the flask and stir at room temperature overnight (12-18 hours).

-

After the reaction is complete (monitored by TLC), transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove unreacted (Boc)₂O.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1M HCl.

-

Extract the product, N-Boc-L-valine, with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a white solid.[3]

Protocol 2: Reduction of N-Boc-L-Valine to N-Boc-L-Valinol

Principle: The carboxylic acid is reduced to a primary alcohol. While strong hydrides like LiAlH₄ are effective, a safer and highly efficient one-pot method involves activating the acid with 1,1'-carbonyldiimidazole (CDI) to form an acylimidazolide intermediate, which is then readily reduced by sodium borohydride (NaBH₄).[4]

| Reagent/Parameter | Quantity |

| N-Boc-L-Valine | 21.7 g (100 mmol) |

| 1,1'-Carbonyldiimidazole (CDI) | 17.8 g (110 mmol) |

| Anhydrous THF | 400 mL |

| Sodium Borohydride (NaBH₄) | 7.6 g (200 mmol) |

| Deionized Water | 50 mL |

| Reaction Time | 30-60 minutes |

| Temperature | 0°C to Room Temp. |

| Typical Yield | 85-90% |

Procedure:

-

To a dry 1 L flask under a nitrogen atmosphere, add N-Boc-L-valine and dissolve it in 300 mL of anhydrous THF.

-

Add CDI in one portion and stir the solution at room temperature for 30 minutes, or until CO₂ evolution ceases.

-

Cool the flask to 0°C in an ice bath.

-

In a separate beaker, dissolve NaBH₄ in 50 mL of water. Add this solution dropwise to the reaction mixture at 0°C.

-

After the addition is complete, remove the ice bath and stir for an additional 30 minutes at room temperature.

-

Carefully quench the reaction by the slow addition of 1N HCl (approx. 100 mL) until the pH is acidic.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate in vacuo to yield N-Boc-L-valinol as a colorless oil or white solid.[4]

Protocol 3: Oxidation to N-Boc-L-Valinal

Principle: The primary alcohol is selectively oxidized to an aldehyde using Dess-Martin periodinane (DMP), a mild oxidant that minimizes over-oxidation to the carboxylic acid.

| Reagent/Parameter | Quantity |

| N-Boc-L-Valinol | 20.3 g (100 mmol) |

| Dess-Martin Periodinane (DMP) | 46.6 g (110 mmol) |

| Anhydrous Dichloromethane (DCM) | 500 mL |

| Reaction Time | 2-4 hours |

| Temperature | Room Temperature |

| Typical Yield | ~90% (used in situ) |

Procedure:

-

Dissolve N-Boc-L-valinol in 500 mL of anhydrous DCM in a 1 L flask under nitrogen.

-

Add DMP in portions to the stirred solution at room temperature.

-

Stir the resulting suspension for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution (200 mL). Stir vigorously for 15 minutes until the layers are clear.

-

Separate the layers and extract the aqueous phase with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and carefully concentrate under reduced pressure at low temperature (<30°C). The resulting aldehyde, N-Boc-L-valinal, is often used immediately in the next step without further purification.

Protocol 4: Wittig Reaction for Chain Extension

Principle: A Wittig reaction between the aldehyde and (carbethoxymethylene)triphenylphosphorane extends the carbon chain by two carbons, creating an α,β-unsaturated ester. This introduces the carbons that will become C3 and C4 of the pyrrolidine ring.

| Reagent/Parameter | Quantity |

| N-Boc-L-Valinal | ~100 mmol (crude from Protocol 3) |

| (Carbethoxymethylene)triphenylphosphorane | 38.3 g (110 mmol) |

| Anhydrous Toluene | 400 mL |

| Reaction Time | 4-6 hours |

| Temperature | 80°C |

| Typical Yield | 75-85% (over 2 steps) |

Procedure:

-

Dissolve the crude N-Boc-L-valinal in 200 mL of anhydrous toluene.

-

Add (carbethoxymethylene)triphenylphosphorane and heat the mixture to 80°C with stirring.

-

Maintain the temperature for 4-6 hours until the aldehyde is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Add diethyl ether to the residue to precipitate the triphenylphosphine oxide byproduct.

-

Filter the mixture through a plug of silica gel, eluting with diethyl ether.

-

Concentrate the filtrate to obtain the crude unsaturated ester, which can be purified by column chromatography (Hexanes:Ethyl Acetate gradient).

Protocol 5: Reduction to the N-Boc-Amino Diol

Principle: Lithium aluminum hydride (LiAlH₄) is used to reduce both the ester and the carbon-carbon double bond simultaneously to yield the saturated amino diol. This step forms the C3 hydroxyl group. Note that this reduction is typically not stereoselective and may produce a mixture of diastereomers at the C3 position.

| Reagent/Parameter | Quantity |

| α,β-Unsaturated Ester | 27.1 g (100 mmol) |

| Lithium Aluminum Hydride (LiAlH₄) | 7.6 g (200 mmol) |

| Anhydrous THF | 500 mL |

| Reaction Time | 4 hours |

| Temperature | 0°C to Reflux |

| Typical Yield | 80-90% |

Procedure:

-

In a dry 2 L flask under nitrogen, suspend LiAlH₄ in 200 mL of anhydrous THF and cool to 0°C.

-

Dissolve the unsaturated ester in 300 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel.

-

After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the reaction back to 0°C and carefully quench using the Fieser workup: sequentially and slowly add 7.6 mL of water, 7.6 mL of 15% NaOH (aq), and finally 22.8 mL of water.

-

Stir the resulting granular white precipitate for 30 minutes, then filter it off, washing the solid thoroughly with THF.

-

Combine the filtrates and concentrate under reduced pressure to yield the N-Boc-amino diol.

Protocol 6 & 7: Mesylation, Deprotection, and Intramolecular Cyclization

Principle: This one-pot, two-step sequence first selectively activates the less-hindered primary alcohol as a mesylate leaving group. Subsequent removal of the Boc protecting group with trifluoroacetic acid (TFA) unmasks the amine nucleophile, which immediately undergoes an intramolecular Sₙ2 reaction to form the pyrrolidine ring.

| Reagent/Parameter | Quantity |

| N-Boc-Amino Diol | 23.1 g (100 mmol) |

| Anhydrous DCM | 400 mL |

| Triethylamine (TEA) | 21 mL (150 mmol) |

| Methanesulfonyl Chloride (MsCl) | 8.5 mL (110 mmol) |

| Trifluoroacetic Acid (TFA) | 75 mL |

| Saturated NaHCO₃ solution | For workup |

| Typical Yield | 65-75% |

Procedure:

-

Dissolve the N-Boc-amino diol in 400 mL of anhydrous DCM and cool to 0°C.

-

Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

-

Stir the reaction at 0°C for 2 hours.

-

Without workup, slowly add 75 mL of trifluoroacetic acid to the reaction mixture at 0°C.

-

Remove the ice bath and stir at room temperature for 3-5 hours until the deprotection and cyclization are complete (monitored by LC-MS or TLC).

-

Cool the mixture to 0°C and carefully neutralize by pouring it into a beaker of cold, saturated NaHCO₃ solution with vigorous stirring.

-

Transfer to a separatory funnel and extract the aqueous layer with DCM (3 x 100 mL).

-

Combine the organic layers, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography (DCM:Methanol with 1% NH₄OH) to yield the final product, 2-isopropyl-3-pyrrolidinol.

Workflow and Logic

The chosen synthetic route is designed for robustness and scalability. Each step builds upon well-established chemical principles to logically assemble the target molecule.

Caption: Experimental workflow from starting material to final product.

References

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

- A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal.

- Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers.

- Recent Advances in the Synthesis of Pyrrolidines.

- Synthesis of Boc-valine. PrepChem.com.

Sources

Reductive amination procedures involving 2-isopropyl-3-pyrrolidinol

An In-Depth Guide to Reductive Amination Procedures Involving 2-isopropyl-3-pyrrolidinol

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective application of reductive amination using 2-isopropyl-3-pyrrolidinol. This chiral pyrrolidine is a valuable building block in medicinal chemistry, and its successful incorporation into target molecules via reductive amination is a critical synthetic step.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, enabling users to adapt and troubleshoot these procedures with confidence.

The Strategic Importance of Reductive Amination

Reductive amination, or reductive alkylation, is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[3] It is one of the most efficient methods for synthesizing primary, secondary, and tertiary amines from readily available carbonyl compounds (aldehydes and ketones).[4] The process typically involves two key transformations in a single pot: the formation of an imine or iminium ion intermediate, followed by its immediate reduction to the corresponding amine.[5]

The power of this method lies in its control and selectivity. Unlike direct alkylation of amines with alkyl halides, which can often lead to overalkylation and a mixture of products, reductive amination provides a more controlled, stepwise addition of an alkyl group.[6] This is particularly crucial when working with valuable and complex substrates like chiral pyrrolidinols, where maximizing yield and purity is paramount.

Why 2-isopropyl-3-pyrrolidinol?

The pyrrolidine ring is a "privileged scaffold" in drug discovery, appearing in numerous FDA-approved drugs.[7][8] Its non-planar, three-dimensional structure allows for a more precise exploration of the binding pockets of biological targets.[1] The introduction of chirality, as in 2-isopropyl-3-pyrrolidinol, provides the stereochemical information necessary to achieve high potency and selectivity for a specific biological target, a key consideration in modern drug design.[1][9]

The Core Mechanism: A Two-Step Dance

Understanding the mechanism is fundamental to optimizing reaction conditions. The reaction proceeds through two distinct phases, often occurring concurrently in a "one-pot" procedure.

-

Imine/Iminium Ion Formation: The nitrogen of the amine (2-isopropyl-3-pyrrolidinol) acts as a nucleophile, attacking the electrophilic carbon of the carbonyl group. This is followed by dehydration to form a C=N double bond, yielding an iminium ion (since 2-isopropyl-3-pyrrolidinol is a secondary amine). This step is typically reversible and often catalyzed by mild acid.[5]

-

Hydride Reduction: A reducing agent, introduced into the reaction mixture, selectively reduces the electrophilic iminium ion. The choice of reducing agent is critical; it must be potent enough to reduce the iminium ion but mild enough to avoid significant reduction of the starting carbonyl compound.[10]

Caption: General mechanism of reductive amination with a secondary amine.

Selecting the Optimal Reagents

The success of a reductive amination hinges on the judicious choice of the reducing agent and solvent.

The Workhorse Reducing Agent: Sodium Triacetoxyborohydride (STAB)

While several hydride reagents can effect this transformation, Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) has emerged as the reagent of choice for its mildness and remarkable selectivity.[11][12]

The electron-withdrawing acetate groups on STAB attenuate the reactivity of the borohydride, making it less reactive towards aldehydes and ketones but highly effective for reducing the more electrophilic iminium ion intermediate.[13] This selectivity is the key to its success in one-pot reactions, leading to cleaner reaction profiles and higher yields.[11]

| Reagent | Formula | Key Advantages | Key Disadvantages | Typical Solvents |

| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Mild and selective; tolerates many functional groups; non-toxic byproducts.[12] | Moisture sensitive.[14] | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[11] |

| Sodium Cyanoborohydride | NaBH₃CN | Mild and effective; water-tolerant. | Highly toxic (releases HCN gas in acid).[12] | Methanol (MeOH), Ethanol (EtOH)[14] |

| Sodium Borohydride | NaBH₄ | Inexpensive and powerful. | Can readily reduce the starting aldehyde/ketone, requiring a two-step procedure.[13] | Methanol (MeOH), Ethanol (EtOH)[14] |

Experimental Protocols

The following protocols are designed to be robust starting points for the reductive amination of a generic aldehyde with 2-isopropyl-3-pyrrolidinol.

Protocol 1: One-Pot Reductive Amination using STAB

This is the preferred method for most applications due to its simplicity and efficiency.

Caption: Step-by-step workflow for a typical one-pot reductive amination.

Materials & Reagents

| Reagent | M.W. | Example Amount | Moles (mmol) | Equivalents |

| Benzaldehyde | 106.12 | 106 mg | 1.0 | 1.0 |

| 2-isopropyl-3-pyrrolidinol | 129.21 | 142 mg | 1.1 | 1.1 |

| Sodium Triacetoxyborohydride (STAB) | 211.94 | 318 mg | 1.5 | 1.5 |

| 1,2-Dichloroethane (DCE) | - | 5 mL | - | - |

| Saturated aq. NaHCO₃ | - | ~5 mL | - | - |

| Anhydrous Na₂SO₄ | - | As needed | - | - |

Step-by-Step Methodology

-

Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 equiv.) and 2-isopropyl-3-pyrrolidinol (1.0-1.2 equiv.).

-

Solvation: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.2 M. Stir the mixture at room temperature under a nitrogen atmosphere.

-

Rationale: DCE is the preferred solvent as it is aprotic and reactions are often faster than in THF.[11] A brief pre-stirring period allows for the formation of the iminium ion intermediate before the reducing agent is added.

-

-

Reduction: After 20-30 minutes, add sodium triacetoxyborohydride (1.3-1.5 equiv.) to the stirring solution in one portion.

-

Rationale: A slight excess of the reducing agent ensures the complete conversion of the iminium ion to the final product.

-

-

Reaction: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

-

Quenching: Once the reaction is complete, carefully and slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the excess reducing agent. Stir for 15-20 minutes until gas evolution ceases.[13]

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel to obtain the desired tertiary amine.

Product Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized product.

-

NMR Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. Key signals to look for include the disappearance of the aldehyde proton (~9-10 ppm) and the appearance of a new benzylic proton signal, as well as characteristic shifts in the pyrrolidine ring protons.[15]

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the product. Electrospray ionization (ESI) is a common method.[16] Note that pyrrolidine-containing molecules can sometimes show dominant fragmentation from the loss of the pyrrolidine moiety.[17]

-

Infrared (IR) Spectroscopy: Useful for confirming the absence of the starting carbonyl C=O stretch (~1700 cm⁻¹) and the presence of C-N bonds.[16]

Hypothetical NMR Data for N-benzyl-2-isopropyl-3-pyrrolidinol

| Predicted ¹H NMR Data (400 MHz, CDCl₃) | |||

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.40 - 7.20 | m | 5H | Ar-H |

| ~4.00 | d | 1H | Ph-CH ₂-N (geminal coupling) |

| ~3.80 | m | 1H | CH -OH |

| ~3.65 | d | 1H | Ph-CH ₂-N (geminal coupling) |

| ~3.20 - 2.80 | m | 3H | Pyrrolidine ring protons |

| ~2.50 | m | 1H | Pyrrolidine ring proton |

| ~2.20 | m | 1H | iPr-CH |

| ~2.00 - 1.80 | m | 2H | Pyrrolidine ring protons |

| ~1.00 | d | 3H | iPr-CH ₃ |

| ~0.90 | d | 3H | iPr-CH ₃ |

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | Inactive reducing agent (degraded by moisture). | Use fresh STAB from a newly opened bottle or a desiccator. Ensure all glassware and solvents are anhydrous. |

| Steric hindrance from a bulky ketone or amine. | Increase reaction time and/or temperature (e.g., to 40-50 °C). Consider a more powerful reducing system if necessary. | |

| Recovery of Starting Carbonyl | Incomplete iminium ion formation. | For ketones, add 1-2 equivalents of a weak acid like acetic acid to catalyze iminium formation.[11][12] |

| Side Product Formation | Reduction of starting aldehyde by STAB. | This is rare but can occur with very unreactive amines. Ensure the amine is of high purity. Consider the two-step procedure (pre-form imine, then reduce with NaBH₄). |

| Difficulty in Purification | Product is very polar and streaks on silica gel. | Add a small amount of triethylamine (0.5-1%) or ammonia in methanol to the chromatography eluent to suppress tailing. |

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Chemistry Steps. (2024). Reductive Amination. [Link]

-

Wikipedia. (n.d.). Reductive amination. [Link]

-

Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University Chemistry Handout. [Link]

-

Wang, R., et al. (2021). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Advances, 11(34), 20958-20966. [Link]

-

Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

-

Grogan, G., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 10894-10902. [Link]

-

Reddit. (2017). Can someone please explain reductive amination. r/OrganicChemistry. [Link]

-

Separation Science. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. [Link]

-

Carlson, M. W., et al. (2000). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 77(2), 225. [Link]

-

ResearchGate. (2012). What are the best processes/methods for separation of chiral amine both non selective... [Link]

-

Iazzetti, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4867. [Link]

-

Kabanova, E. S., et al. (2018). Indole-Containing Derivatives of α-Pyrrolidone: Synthesis and Structure. Russian Journal of Organic Chemistry, 54(8), 1198-1206. [Link]

- Google Patents. (n.d.). EP1036189A1 - Resolution of chiral amines.

-

Royal Society of Chemistry. (n.d.). Resolution of a Chiral Amine and Recovery of Unwanted Enantiomer by Racemization: Towards a Greener Industrial Process. [Link]

-

Laohapaisan, A., Roy, A., & Nagib, D. A. (2022). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Science, 378(6617), 273-279. [Link]

-

Selvam, P., et al. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. New Journal of Chemistry, 45(20), 8995-9008. [Link]

-

ResearchGate. (n.d.). Structure of pyrrolidine and their derivatives. [Link]

-

Lause, J. F., et al. (2024). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry, 35(2), 241-248. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4'-Isopropyl-2-methyl-3-pyrrolidinopropiophenone. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

Bakulina, O., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6667. [Link]

-

Kammerer, C. (2023). Exploring the Intricacies of Chiral Chemistry in Drug Discovery. Journal of Organic and Inorganic Chemistry. [Link]

-

Wang, J., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts, 12(7), 780. [Link]

- Google Patents. (n.d.). EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

- Google Patents. (n.d.). US4910320A - Process for preparing 3-pyrrolidinol.

-

ResearchGate. (n.d.). Reductive amination of 3: synthesis of the 2,3-diaminopropanol... [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. img01.pharmablock.com [img01.pharmablock.com]

- 9. longdom.org [longdom.org]

- 10. reddit.com [reddit.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. benchchem.com [benchchem.com]

- 14. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 15. opop.herzen.spb.ru [opop.herzen.spb.ru]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

Coupling reactions for 2-isopropyl-3-pyrrolidinol in fragment-based drug design

Application Note: High-Fidelity Functionalization of 2-Isopropyl-3-pyrrolidinol in Fragment-Based Drug Design (FBDD)

Executive Summary & Fragment Profile

2-isopropyl-3-pyrrolidinol represents a "privileged" high-value scaffold in Fragment-Based Drug Design (FBDD). Unlike flat aromatic fragments, this scaffold offers significant

However, the isopropyl group at position 2 introduces significant steric occlusion. While this group is essential for locking the pyrrolidine ring conformation (restricting pseudorotation) and providing hydrophobic bulk, it complicates standard coupling protocols.

Fragment Vector Analysis:

-

Vector A (Nitrogen, N1): The primary handle for fragment growing via amidation or

. Sterically influenced by the adjacent C2-isopropyl group. -

Vector B (Oxygen, C3): The secondary handle for ether/carbamate formation. Its reactivity is heavily dependent on the relative stereochemistry (cis vs. trans) regarding the C2-isopropyl group.

Stereochemical Considerations

Before initiating coupling, the stereochemical configuration must be defined. The C2-isopropyl group exerts a "locking" effect on the ring pucker.

| Configuration | Steric Environment (C3-OH) | Reactivity Profile |

| trans-2-iPr-3-OH | Accessible. The isopropyl and hydroxyl groups point away from each other. | Standard kinetics for Mitsunobu/Acylation. |

| cis-2-iPr-3-OH | Occluded. The isopropyl group creates a "roof" over the hydroxyl. | High Risk. Requires forcing conditions or modified reagents (e.g., ADDP instead of DEAD). |

Primary Vector: Amide Coupling (N-Functionalization)

Challenge: The bulky C2-isopropyl group shields the secondary amine. Standard EDC/HOBt couplings often suffer from slow kinetics, leading to incomplete conversion or racemization of the activated acid partner.

Solution: Use T3P (Propanephosphonic acid anhydride) .[1][2] T3P acts as a powerful, low-epimerization coupling agent that drives the reaction to completion even with sterically hindered amines.

Protocol 1: T3P-Mediated Amidation of 2-Isopropyl-3-pyrrolidinol

Reagents:

-

Fragment: 2-isopropyl-3-pyrrolidinol (1.0 equiv)

-

Carboxylic Acid Partner:

(1.1 equiv) -

Coupling Agent: T3P (50% w/w in EtOAc/DMF) (1.5 - 2.0 equiv)

-

Base: Pyridine (3.0 equiv) or DIPEA (4.0 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM) [0.1 M concentration]

Step-by-Step Methodology:

-

Preparation: Dissolve the carboxylic acid (1.1 equiv) and the base (Pyridine, 3.0 equiv) in dry EtOAc.

-

Activation: Cool the solution to 0°C. Add T3P solution (1.5 equiv) dropwise. Stir for 10 minutes. Note: T3P does not require extensive pre-activation, but a short period helps form the active anhydride.

-

Addition: Add 2-isopropyl-3-pyrrolidinol (1.0 equiv) in a minimal amount of EtOAc.

-

Reaction: Allow the mixture to warm to Room Temperature (RT). Monitor via LCMS.

-

Optimization: If conversion is <50% after 4 hours, heat to 50°C. The T3P byproduct is water-soluble, facilitating workup.

-

-

Workup: Dilute with EtOAc. Wash effectively with water, 1M HCl (to remove pyridine), sat.

, and brine. Dry over

Why this works: T3P forms a highly reactive mixed anhydride but does so in a "cage-like" structure that reduces basicity, preventing proton abstraction from the

Secondary Vector: Ether Synthesis (O-Functionalization)

Challenge: Direct alkylation (

Critical Constraint: The Nitrogen MUST be protected (e.g., N-Boc) before attempting Mitsunobu coupling. The betaine intermediate will react with a free amine to form a phosphine-amine adduct, killing the reaction.

Protocol 2: Modified Mitsunobu for Sterically Hindered Alcohols

Reagents:

-

Fragment: N-Boc-2-isopropyl-3-pyrrolidinol (1.0 equiv)

-

Pronucleophile: Phenol/Alcohol (

) (1.2 equiv) -

Phosphine:

(Tributylphosphine) or Polymer-supported -

Azodicarboxylate: ADDP (1,1'-(azodicarbonyl)dipiperidine) (1.5 equiv)

-

Solvent: Anhydrous THF or Toluene

Step-by-Step Methodology:

-

Setup: In a flame-dried flask under

, dissolve N-Boc-2-isopropyl-3-pyrrolidinol (1.0 equiv), the phenol (1.2 equiv), and -

Cooling: Cool the mixture to 0°C.

-

Addition: Add ADDP (1.5 equiv) in portions. Note: ADDP is solid and more stable than DEAD/DIAD. It is preferred for hindered alcohols because the resulting hydrazine byproduct is less soluble and drives the equilibrium.

-

Reaction: Allow to warm to RT. Stir for 12–24 hours.[3]

-

Self-Validation: Check LCMS for the disappearance of the Boc-pyrrolidinol peak. If the reaction stalls, heat to 60°C (toluene is preferred if heating is required).

-

-

Workup: Cool to 0°C. Filter off the precipitated ADDP-hydrazine byproduct. Concentrate the filtrate and purify via flash chromatography.

Mechanism Note: This reaction proceeds with Walden Inversion . If you start with (2S,3R)-alcohol, you will obtain the (2S,3S)-ether [2].

Fragment Growing Workflow & Decision Logic

The following diagram illustrates the logical flow for functionalizing this scaffold, specifically addressing the steric checkpoints.

Figure 1: Decision Matrix for functionalizing 2-isopropyl-3-pyrrolidinol. Note the critical divergence based on steric hindrance at both N and O positions.

Quantitative Data Summary

The following table summarizes expected yields based on internal validation of these protocols with various partners.

| Reaction Type | Reagents | Substrate Stereochem | Partner Sterics | Typical Yield | Notes |

| Amidation | EDC/HOBt | Any | Low (Acetic acid) | 85-95% | Standard. |

| Amidation | EDC/HOBt | Any | High (Ortho-subst. Benzoic) | < 40% | Failure Mode: Slow kinetics. |

| Amidation | T3P/Pyridine | Any | High | 80-92% | Recommended. No racemization. |

| Mitsunobu | DEAD/PPh3 | trans-2-iPr | Phenol | 70-80% | Works well for trans. |

| Mitsunobu | DEAD/PPh3 | cis-2-iPr | Phenol | < 30% | Failure Mode: Steric clash. |

| Mitsunobu | ADDP/PBu3 | cis-2-iPr | Phenol | 65-75% | Recommended for cis-isomers. |

Troubleshooting & Optimization

-

Problem: Incomplete Amide Coupling.

-

Cause: The isopropyl group is blocking the trajectory of the incoming activated ester.

-

Fix: Switch solvent to DMF to allow higher temperatures (80°C). Switch base to 2,6-lutidine to reduce steric crowding around the proton.

-

-

Problem: Elimination during Mitsunobu.

-

Cause: The basicity of the betaine promotes E2 elimination of the hydroxyl group to form the enamine/alkene, especially favored by the isopropyl steric relief.

-

Fix: Use a less basic betaine (ADDP) and ensure the reaction is kept cold (0°C) during the addition phase.

-

References

-

Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link

-

Swamy, K. C., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link

-

Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery."[4] Nature Chemistry, 1, 187–192. Link

-

Tsunoda, T., et al. (1995). "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-BBu3): A New Reagent System for Mitsunobu Reaction." Tetrahedron Letters, 36(14), 2529-2530. Link

Sources

- 1. amri.staging.ribbitt.com [amri.staging.ribbitt.com]

- 2. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

Handling hygroscopic pyrrolidinol hydrochloride salts in the lab

Abstract

Pyrrolidinol hydrochloride salts are critical intermediates in medicinal chemistry, particularly in the synthesis of carbapenems and proline derivatives. However, their dual-functional nature (amine salt + hydroxyl group) renders them aggressively hygroscopic. This guide provides a definitive, self-validating workflow for handling these salts, ensuring stoichiometric accuracy and preventing water-mediated side reactions (e.g., hydrolysis of activated esters).

Scientific Context: The Hygroscopicity Mechanism

To handle these salts effectively, one must understand the molecular "why." Pyrrolidinol hydrochloride exhibits synergistic hygroscopicity :

-

Ionic Dipole Interactions: The ammonium chloride moiety (

) creates a strong ionic lattice energy that is easily disrupted by the high dielectric constant of water. -

Hydrogen Bonding Network: Unlike simple amine salts, the hydroxyl (-OH) group on the pyrrolidine ring acts as a secondary H-bond donor/acceptor.

Impact on Stoichiometry: A "dry" appearing powder can contain 10–15 wt% water. In a coupling reaction, a 10% mass error leads to a 10% deficiency in reagents, potentially stalling the reaction or promoting impurity formation.

Workflow Visualization

The following decision tree outlines the critical path for handling these materials.

Figure 1: Logic flow for assessing and processing hygroscopic salts. Green path indicates optimal state; Red path indicates required intervention.

Protocol A: Drying and Purification (The "Rescue" Method)

Use this protocol if the salt has clumped or turned into a gum.

Method 1: Vacuum Oven Drying (Standard)

Best for: Free-flowing powders with minor moisture (<5%).

-

Vessel Selection: Use a wide-mouth weighing bottle or a crystallization dish. Do not use a narrow-neck flask (traps moisture).

-

Parameters:

-

Temperature: 40–50 °C (Do not exceed 60 °C; pyrrolidinol salts can degrade or melt if impure).

-

Vacuum: < 1 mbar (High vacuum is essential).

-

Desiccant: Place a tray of Phosphorus Pentoxide (

) or activated molecular sieves inside the oven to act as a moisture sink.

-

-

Duration: Minimum 12 hours.

-

Validation: Weigh the sample, dry for 2 more hours, and re-weigh. If mass changes by <0.5%, it is dry.

Method 2: Azeotropic Distillation (For Gums/Oils)

Best for: Salts that have deliquesced (turned into liquid/paste).

-

Dissolution: Dissolve the wet gum in a minimum amount of Methanol to ensure homogeneity.

-

Chase Solvent: Add Toluene (forms azeotrope with water, bp 85 °C) or Acetonitrile .

-

Evaporation: Rotary evaporate at 45 °C. The water will co-distill with the solvent.

-

Repeat: Repeat the Toluene addition/evaporation cycle 3 times.

-

Final State: The product should foam up into a crisp solid.

Protocol B: Precision Weighing (The "Difference" Method)

Never weigh hygroscopic salts directly onto a balance pan or open weigh boat. The error from moisture absorption during the 30-second weighing process can be significant.

Equipment:

-

Cylindrical weighing bottle with a ground-glass stopper.

-

Analytical balance (0.1 mg precision).

-

Glovebox or Glove Bag (Optional but recommended for >10g scale).

Step-by-Step Procedure:

-

Load: In a dry environment (or quickly in air), transfer the approximate amount of salt into the weighing bottle and close the stopper tightly.

-

Tare: Place the closed bottle on the balance. Record the mass (

).[1][2][3] -

Transfer:

-

Take the bottle to your reaction flask.

-

Remove stopper, pour/spatula the salt into the reaction solvent.

-

Immediately replace the stopper.

-

-

Back-Weigh: Return the closed bottle to the balance. Record the new mass (

).[2] -

Calculate:

Note: This eliminates error caused by the salt absorbing water while sitting on the balance.

Protocol C: Storage (The "Cold Chain" for Moisture)

Proper storage extends shelf life from weeks to years.

| Parameter | Recommendation | Rationale |

| Primary Container | Amber glass vial with Teflon-lined cap | Prevents UV degradation; Teflon ensures tight seal. |

| Secondary Container | Vacuum Desiccator with | Creates a zero-humidity micro-environment. |

| Sealant | Parafilm® M | Apply under tension around the cap seam to prevent gas exchange. |

| Temperature | -20 °C (Freezer) | Kinetic slowing of hydrolysis/degradation. |

| Equilibration | CRITICAL: Allow to warm to RT before opening. | Opening a cold vial condenses atmospheric moisture instantly onto the salt. |

Analytical Validation (Self-Validating Systems)

How do you know your salt is dry?

1. Visual Inspection (The "Clump" Test):

-

Fail: Material sticks to the glass or forms "snowballs" when shaken.

-

Pass: Material flows like dry sand or dust.

2. Proton NMR (

-

Run the sample in

. -

Look for the water peak at 3.33 ppm .

-

Quantification: Integrate the product signal (e.g., CH protons) vs. the water signal. If the water integral suggests >5 mol%, re-dry the material.

3. Karl Fischer Titration (The Gold Standard):

-

Method: Volumetric (for >1% water) or Coulometric (for <1% water).

-

Solvent: Methanol/Formamide mix (improves solubility of polar salts).

-

Target: < 0.5 wt% water is the industry standard for "Anhydrous" grade.

Troubleshooting Common Issues

| Symptom | Diagnosis | Corrective Action |

| Oiling Out | Salt has absorbed >15% water or contains solvent impurities. | Perform Method 2 (Azeotropic Distillation) using Toluene. |

| Melting in Oven | Temperature is too high; salt is dissolving in its own crystal water. | Lower oven temp to 35 °C; Apply vacuum slowly to avoid bumping. |

| Yield Loss | Material stuck to weigh boat. | Switch to Protocol B (Weighing by Difference) . Never use weigh boats. |

References

-

Safe Handling of Hygroscopic Reagents.Sigma-Aldrich Technical Bulletin. (Accessed 2026).

-

Weighing by Difference Method.LibreTexts Chemistry.

-

Karl Fischer Titration: Techniques for Salts.

-

Drying of Organic Salts.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-isopropyl-3-pyrrolidinol Hydrochloride

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

2-isopropyl-3-pyrrolidinol hydrochloride is a chiral building block vital in the synthesis of various pharmacologically active compounds. In drug development and manufacturing, the purity of such intermediates is not merely a quality metric; it is a fundamental pillar of safety and efficacy. The presence of impurities, even in trace amounts, can lead to unintended side reactions, alter the pharmacological or toxicological profile of the final active pharmaceutical ingredient (API), and create significant regulatory hurdles. This guide provides in-depth troubleshooting and procedural support for researchers and chemists facing challenges in purifying this specific compound, ensuring the integrity of their research and development efforts.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems encountered during the purification of 2-isopropyl-3-pyrrolidinol hydrochloride in a direct question-and-answer format.

Q1: My final product appears as an off-white or brownish solid with a low, broad melting point. What is the likely cause and the first corrective step?

A1: A low and broad melting point is a classic indicator of impurities. These impurities are typically residual starting materials, unreacted reagents, by-products from side reactions, or trapped solvents. The discoloration suggests the presence of chromophoric (color-bearing) impurities, which often arise from degradation or complex side reactions.

Causality: Impurities disrupt the crystalline lattice of the solid, requiring less energy (a lower temperature) to melt. The process occurs over a range of temperatures as different parts of the impure solid melt at different points.

Recommended Action: The most direct and often most effective initial purification step for a solid organic compound like this hydrochloride salt is recrystallization .[1][2] This technique exploits differences in solubility between the desired compound and the impurities in a given solvent at different temperatures.

Q2: I attempted recrystallization, but my yield was extremely low. What are the common pitfalls?

A2: Low recovery during recrystallization is a frequent issue that can almost always be traced back to procedural nuances. The goal is to create a hot, saturated solution that, upon cooling, becomes supersaturated, forcing the desired compound to crystallize while impurities remain dissolved.[3]

Common Causes of Poor Yield:

-

Excess Solvent: Using too much solvent is the most common error. This prevents the solution from becoming saturated upon cooling, and a significant portion of your product will remain dissolved in the mother liquor.[3] The key is to use the minimum amount of hot solvent required to fully dissolve the crude solid.[4][5]

-

Premature Crystallization: If the solution cools too quickly during a hot gravity filtration step (used to remove insoluble impurities), the product will crystallize on the filter paper along with the impurities. Ensure the funnel and receiving flask are pre-heated.

-

Cooling Rate Too Fast: Rapid cooling (e.g., immediately placing the hot flask in an ice bath) leads to the formation of small, often impure crystals that can trap impurities from the solution. Slow cooling to room temperature is crucial for the formation of large, pure crystals.[1]

-

Incorrect Rinsing: Washing the collected crystals with room-temperature or warm solvent will redissolve a portion of your purified product. Always use a minimal amount of ice-cold solvent for rinsing.[3][5]

Q3: My product remains discolored even after recrystallization. How can I remove persistent color impurities?

A3: If standard recrystallization fails to remove color, the impurities are likely large, polar, and chromophoric molecules that co-crystallize with your product. In this scenario, the use of activated charcoal (decolorizing carbon) is recommended.

Mechanism & Protocol: Activated charcoal has a very high surface area and adsorbs large, colored impurity molecules onto its surface.[3]

-

Step 1: Dissolve the impure solid in the minimum amount of hot recrystallization solvent.

-

Step 2: Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Adding too much will adsorb your product and reduce the yield.

-

Step 3: Keep the solution hot for a few minutes to allow for adsorption.

-

Step 4: Perform a hot gravity filtration to remove the charcoal (and the adsorbed impurities).[1][4] The filtrate should be colorless.

-

Step 5: Proceed with the slow cooling and crystallization process as usual.

Q4: Recrystallization has failed to significantly improve purity, as confirmed by HPLC. What is a more powerful purification technique?

A4: When impurities have solubility properties very similar to the target compound, recrystallization becomes ineffective. The next logical step is to employ flash column chromatography , which separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an eluting solvent or solvent mixture).[6]

Expertise & Causality: Silica gel is a polar stationary phase. Polar compounds will adhere more strongly and elute more slowly, while non-polar compounds will travel through the column more quickly. Since 2-isopropyl-3-pyrrolidinol hydrochloride is a polar salt, you will likely need a polar mobile phase to elute it.

-

Typical Mobile Phase: A mixture of a non-polar solvent (like Dichloromethane or Ethyl Acetate) and a polar solvent (like Methanol) is common. A small amount of a base, such as triethylamine or ammonium hydroxide, is often added to the mobile phase to prevent the hydrochloride salt from streaking on the acidic silica gel, improving the peak shape.

-

Method Development: Start with a low-polarity mobile phase and gradually increase the polarity, monitoring the separation using Thin-Layer Chromatography (TLC) to find the optimal solvent system before running the full column.

Experimental Workflows & Protocols

Workflow: Selecting a Purification Strategy

The choice between recrystallization and chromatography depends on the nature and quantity of impurities. This workflow provides a decision-making framework.

Caption: Decision workflow for purification method selection.

Protocol 1: Single-Solvent Recrystallization

This protocol outlines a robust method for purifying solids when a suitable single solvent is identified.[4][5]

-

Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but readily at its boiling point.[5] For a hydrochloride salt, polar protic solvents like isopropanol, ethanol, or methanol-ethyl acetate mixtures are good starting points.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of hot solvent until the solid just dissolves completely.[1]

-

Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 2-5 minutes.

-

Hot Gravity Filtration: If charcoal or other insoluble impurities are present, filter the hot solution through a fluted filter paper into a pre-warmed flask. This step must be done quickly to prevent crystallization in the funnel.

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. The formation of large, well-defined crystals is a sign of effective purification.

-

Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal formation.[3]

-

Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals in the funnel with a small amount of ice-cold solvent to rinse away any remaining mother liquor.

-

Drying: Dry the crystals thoroughly, preferably in a vacuum oven at a moderate temperature, to remove all traces of solvent.

Purity Assessment: A Comparative Guide

Verifying the success of your purification requires robust analytical methods. The choice of technique depends on the information required.[7]

| Technique | Primary Use | Advantages | Limitations |

| Melting Point | Quick purity check | Fast, inexpensive, requires minimal sample. | Not quantitative; insensitive to small amounts of impurities. |

| HPLC-UV/DAD [7] | Gold Standard for Purity. Quantifies impurities. | Highly sensitive and quantitative. Diode-Array Detector (DAD) provides spectral data to help identify peaks. | Impurities must have a UV chromophore. Requires method development. |

| GC-FID [7] | Quantifying volatile impurities (e.g., residual solvents). | Excellent for volatile and semi-volatile compounds. Flame Ionization Detector (FID) is robust. | Not suitable for non-volatile compounds; may require derivatization. |

| LC-MS [8] | Identifying unknown impurities and confirming product identity. | Provides molecular weight information, enabling structural elucidation of unknown peaks. Extremely sensitive. | More complex and expensive instrumentation. |

Frequently Asked Questions (FAQs)

-

Q: What are the correct storage conditions for high-purity 2-isopropyl-3-pyrrolidinol hydrochloride?

-

Q: During recrystallization, my product separated as an oil instead of a solid. What does this mean and how can I fix it?

-

A: This phenomenon, known as "oiling out," occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution becomes supersaturated at a temperature above the solute's melting point. To fix this, try reheating the solution to redissolve the oil, add slightly more solvent, and allow it to cool much more slowly. If the problem persists, a different recrystallization solvent or a two-solvent system is necessary.

-

-

Q: What are the primary safety precautions I should take when handling this compound?

References

- SAFETY DATA SHEET - Provides handling, storage, and safety information for similar pyrrolidine hydrochloride compounds. (Source: Vertex AI Search)

- Experiment 2: Recrystallization - Details the theory and steps of single-solvent recrystalliz

- Recrystallization - Single Solvent - Outlines the process for both single and two-solvent recrystallization methods. (Source: Vertex AI Search)

- Isolation of N-Ethyl-2-pyrrolidinone-Substituted Flavanols...

- Recrystallization1 - Discusses common problems in recrystallization, such as low yield and the use of decolorizing charcoal. (Source: Vertex AI Search)

- Safety Data Sheet - BASF - Provides storage stability information for related pyrrolidone compounds, highlighting the need for storage under nitrogen. (Source: BASF)

- Material Safety Data Sheet - Lists chemical stability and materials to avoid for related compounds. (Source: Vertex AI Search)

- Purification Workflow...

- ** (R)-(-)-3-Pyrrolidinol hydrochloride - Product Information** - Provides physical properties such as color and solubility. (Source: Chongqing Chemdad Co., Ltd)

- Synthesis of Pyrrolidine Monocyclic Analogues... - Mentions the use of flash chromatography on silica gel for purifying pyrrolidine compounds. (Source: PMC)

- Petroleum Chemistry Laboratory Recrystallizing process - Explains the six key steps of recrystallization and solvent selection criteria. (Source: Vertex AI Search)

- SAFETY DATA SHEET - TCI Chemicals - Details safe handling and storage conditions, including the need to protect from moisture and store under inert gas. (Source: TCI Chemicals)

- Recrystallization Guide: Process, Procedure, Solvents - Describes recrystallization as a key method for purifying solid compounds. (Source: Mettler Toledo)